molecular formula C6H9N3O B2461380 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 380583-07-3

1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B2461380
CAS RN: 380583-07-3
M. Wt: 139.158
InChI Key: CPZUWXGVBWUBHZ-XVNBXDOJSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound with the empirical formula C6H8N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime involves a reaction of 1,3-dimethyl-5-phenoxy-4-formylpyrazole with hydroxylamine hydrochloride . The reaction is carried out in methanol, and the product is obtained after the reaction .


Molecular Structure Analysis

The InChI code for 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime is 1S/C6H9N3O/c1-5-6 (3-7-10)4-9 (2)8-5/h4H,3H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime is 139.16 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Acaricidal and Insecticidal Properties

Studies have investigated the insecticidal activities of pyrazole oxime derivatives, including 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime. These compounds exhibit potency against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid) .

Safety and Hazards

The safety information available indicates that 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime is an irritant . Users are advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Mechanism of Action

properties

IUPAC Name

(NE)-N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-6(3-7-10)4-9(2)8-5/h3-4,10H,1-2H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZUWXGVBWUBHZ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime

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